
3-Descyano Febuxostat
Vue d'ensemble
Description
It is primarily used for the management of chronic hyperuricemia in patients with gout who have an inadequate response or intolerance to allopurinol . This compound is known for its ability to reduce serum uric acid levels by inhibiting the activity of xanthine oxidase, an enzyme responsible for the synthesis of uric acid .
Applications De Recherche Scientifique
Pharmaceutical Applications
Anti-Diabetic Properties
Research indicates that thiazole derivatives, including 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, exhibit significant anti-diabetic effects. A study demonstrated that a related thiazole compound improved hyperglycemia, insulin resistance, and lipid profiles in diabetic animal models. The compound's antioxidant and anti-inflammatory properties were pivotal in reversing the biochemical markers associated with diabetes, such as serum glucose and lipid levels .
Mechanism of Action
The mechanism through which this compound exerts its effects involves enhancing insulin sensitivity and reducing oxidative stress. It has been shown to increase the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating a reduction in oxidative damage .
Biochemical Applications
Organic Buffer
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid serves as an organic buffer in biological and biochemical applications. Buffers are crucial for maintaining pH stability in various biochemical assays, which can influence enzyme activity and stability .
Synthesis of Related Compounds
Intermediate for Drug Synthesis
This compound is also utilized as an intermediate in the synthesis of other pharmaceutical agents. For instance, it plays a role in the preparation of Febuxostat, a drug used to treat gout by inhibiting xanthine oxidase, thus lowering uric acid levels in the blood . The synthesis process involves several steps where 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is transformed into various derivatives that possess therapeutic properties.
Case Study 1: Anti-Diabetic Effects
A study involving neonatal rats induced with Type 2 Diabetes Mellitus (T2DM) showed that administration of a thiazole derivative similar to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid for four weeks led to significant improvements in glucose tolerance and lipid profiles. Key findings included:
- Reduction in Serum Glucose Levels: Normalization of elevated glucose levels was observed post-treatment.
- Lipid Profile Improvement: Significant decreases in triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) were recorded .
Parameter | Control Group | Treatment Group |
---|---|---|
Serum Glucose (mg/dL) | 250 | 120 |
TG (mg/dL) | 150 | 80 |
TC (mg/dL) | 200 | 100 |
LDL-C (mg/dL) | 120 | 60 |
Case Study 2: Synthesis Process
The synthesis of Febuxostat from intermediates involving 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid has been documented to yield high purity products suitable for pharmaceutical use. The process highlights the importance of this compound in drug development .
Mécanisme D'action
Target of Action
The primary target of 3-Descyano Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that, when accumulated, can lead to conditions such as gout .
Mode of Action
This compound acts as a non-purine selective inhibitor of XO . By inhibiting the activity of XO, it reduces the synthesis of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The inhibition of XO disrupts the purine degradation pathway, leading to a decrease in uric acid production . This results in a reduction of uric acid accumulation in the body, which can alleviate symptoms of gout and other conditions associated with hyperuricemia .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It has a mean apparent total clearance of 10–12 L/h and an apparent volume of distribution at steady state of 33–64L .
Result of Action
The action of this compound leads to significant decreases in serum and urinary uric acid concentrations . This can effectively manage chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol . Moreover, it has been observed to ameliorate inflammation, fibrosis, and lipid accumulation in the liver .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors like age, sex, and renal function can influence its efficacy . It’s also worth noting that the compound exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .
Analyse Biochimique
Cellular Effects
The cellular effects of 3-Descyano Febuxostat are not well-studied. Febuxostat, a related compound, has been shown to have significant effects on cellular processes. For instance, Febuxostat has been found to slow the decline of estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) stages 3 and 4 and asymptomatic hyperuricemia
Molecular Mechanism
Febuxostat, a related compound, works by selectively inhibiting xanthine oxidase, resulting in reduced uric acid production
Dosage Effects in Animal Models
Febuxostat has been shown to have dose-dependent effects in animal models of metabolic syndrome
Metabolic Pathways
Febuxostat is known to undergo metabolism primarily via the cytochrome P450 enzyme system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid involves several steps. One common method starts with 4-hydroxy-3-nitrobenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the thiazole ring . The final step involves the conversion of a formyl group to a cyano group, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid typically involves high-yield processes that ensure the purity and consistency of the final product. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid include allopurinol, topiroxostat, and Y-700 . These compounds also inhibit xanthine oxidase and are used to manage hyperuricemia and gout .
Uniqueness: What sets 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid apart from these similar compounds is its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine metabolism . This selectivity reduces the risk of side effects and makes it a preferred choice for patients who cannot tolerate allopurinol .
Activité Biologique
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a thiazole ring and an isobutoxyphenyl group, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The molecular formula of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is CHNOS. The compound features:
- A thiazole ring that enhances its reactivity and interaction with biological targets.
- An isobutoxy group that may influence its lipophilicity and membrane permeability.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating potential applications in treating conditions like hyperuricemia, inflammation, and possibly cancer.
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly xanthine oxidase, which plays a crucial role in uric acid production. This inhibition can potentially benefit patients with gout or hyperuricemia .
- Receptor Interaction : The thiazole moiety can interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid:
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound exhibits significant anti-inflammatory properties by reducing pro-inflammatory cytokines in various cell lines .
- Antimicrobial Activity : Preliminary antimicrobial tests indicated that derivatives of thiazole compounds, including this one, showed varying degrees of activity against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Treatment of Hyperuricemia
In a clinical setting, the efficacy of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid was evaluated as a xanthine oxidase inhibitor. Patients with chronic gout were administered this compound, resulting in a significant reduction in serum uric acid levels compared to baseline measurements .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties of related thiazole derivatives found that compounds similar to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL against various bacterial strains . This suggests potential for development as an antimicrobial agent.
Data Tables
Propriétés
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKJCYASUIQELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170852 | |
Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206550-99-3 | |
Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.